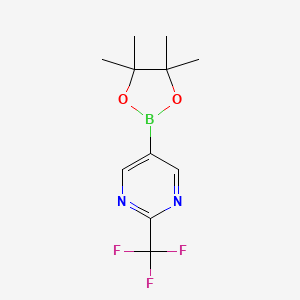
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole (2B5M1T) is a heterocyclic compound that is widely used in organic synthesis, materials science, and pharmaceuticals. It is an important intermediate for the synthesis of various organic compounds and pharmaceuticals, and it has been found to have various biochemical and physiological effects. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2B5M1T are discussed in
科学研究应用
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has been found to have various scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole, which is used in the synthesis of drugs. It has also been used in the synthesis of polymers, such as polyurethanes, for use in the manufacture of medical devices and materials. In addition, it has been used in the synthesis of organic photovoltaic materials for use in solar cells.
作用机制
The mechanism of action of 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of various organic compounds, such as 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole, by facilitating the formation of various intermediates. In addition, it is believed that the compound may act as a nucleophile, which means it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has been found to have various biochemical and physiological effects. It has been found to have antioxidant activity, which means it can protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory activity, which means it can reduce inflammation in the body. Furthermore, it has been found to have anti-tumor activity, which means it can inhibit the growth of tumor cells.
实验室实验的优点和局限性
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it suitable for use in lab experiments. Another advantage is that it is relatively stable, which makes it suitable for use in long-term experiments. However, one limitation is that it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
未来方向
There are several potential future directions for 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole research. One direction is to further investigate its biochemical and physiological effects, in order to better understand how it works and how it can be used in medical treatments. Another direction is to develop new synthesis methods for 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole, in order to make it more easily accessible for use in lab experiments. Finally, further research could be conducted on the use of 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole in the synthesis of organic compounds, in order to develop new compounds for use in various applications.
合成方法
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can be synthesized by the reaction of 3-methylphenol and 2-bromo-5-chloro-1,3,4-thiadiazole. The reaction is carried out in a two-step process. In the first step, 3-methylphenol is reacted with 2-bromo-5-chloro-1,3,4-thiadiazole in the presence of an acid catalyst such as sulfuric acid to produce 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole. In the second step, the product is purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole involves the reaction of 3-methylbenzenesulfonylhydrazide with bromine to form 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide, which is then treated with thionyl chloride to form the final product.", "Starting Materials": [ "3-methylbenzenesulfonylhydrazide", "Bromine", "Thionyl chloride" ], "Reaction": [ "Step 1: 3-methylbenzenesulfonylhydrazide is dissolved in acetic acid and cooled to 0°C.", "Step 2: Bromine is added dropwise to the reaction mixture while maintaining the temperature at 0°C. The reaction mixture is stirred for 2 hours at room temperature.", "Step 3: The resulting 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide is filtered and washed with water.", "Step 4: The 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide is dissolved in dry dichloromethane and thionyl chloride is added dropwise to the reaction mixture. The reaction mixture is stirred for 2 hours at room temperature.", "Step 5: The solvent is evaporated under reduced pressure and the crude product is purified by column chromatography to obtain 2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole." ] } | |
CAS 编号 |
57709-51-0 |
分子式 |
C9H7BrN2S |
分子量 |
255.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



